molecular formula C13H24N2O2 B13575703 Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13575703
M. Wt: 240.34 g/mol
InChI Key: AJJJIXHZQXEYCO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a tert-butyl ester group, an aminomethyl group, and a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and an amine source.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the aminomethyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides and subsequent substituted products.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of bicyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions with molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a tert-butyl ester. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-10-4-5-13(6-10,8-14)9-15/h10H,4-9,14H2,1-3H3

InChI Key

AJJJIXHZQXEYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CN

Origin of Product

United States

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